molecular formula C26H24Cl2N6O4 B1429786 Siremadlin R Enantiomer CAS No. 1448867-42-2

Siremadlin R Enantiomer

Cat. No. B1429786
M. Wt: 555.4 g/mol
InChI Key: AGBSXNCBIWWLHD-HXUWFJFHSA-N
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Description

Siremadlin R Enantiomer, also known as NVP-HDM201 R Enantiomer, is the R enantiomer of Siremadlin . It is a potent and highly specific inhibitor of Murine Double Minute-2 (MDM2), which interacts with p53 .


Molecular Structure Analysis

The molecular structure of Siremadlin R Enantiomer is represented by the formula C26H24Cl2N6O4 . More detailed structural information may be available in specialized chemical databases or scientific literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of Siremadlin R Enantiomer, such as its solubility, melting point, and others, are not explicitly mentioned in the available resources. For detailed information, specialized chemical databases or scientific literature should be consulted .

Scientific Research Applications

Therapeutic Potential in Oncology

  • Acute Myeloid Leukemia (AML) Treatment : Siremadlin has shown promise in treating patients with relapsed AML following stem cell transplantation. The drug demonstrates a well-characterized safety profile and single-agent anti-leukemic activity, potentially offering a new avenue for treating this challenging condition (Stein et al., 2021).

  • Combination Therapy : Preliminary results from a Phase Ib study indicate that combining Siremadlin with Venetoclax, a BCL-2 inhibitor, shows promising anti-leukemic activity in patients with AML or High-Risk Myelodysplastic Syndrome (HR-MDS), underscoring the potential of MDM2 inhibition as part of combination therapies to enhance treatment outcomes (Wei et al., 2021).

Future Directions

Siremadlin has shown promising results, particularly in AML, and its safety profile has been identified . The data suggest that the immunomodulatory effects of Siremadlin could be exploited to prevent relapse in AML patients in remission after allogeneic stem cell transplantation . Further development of Siremadlin in patients with AML or high-risk Myelodysplastic Syndromes (HR-MDS) is supported .

properties

IUPAC Name

(4R)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBSXNCBIWWLHD-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401099000
Record name Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siremadlin R Enantiomer

CAS RN

1448867-42-2
Record name Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448867-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-d]imidazol-4(1H)-one, 5-(5-chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinyl)-6-(4-chlorophenyl)-2-(2,4-dimethoxy-5-pyrimidinyl)-5,6-dihydro-1-(1-methylethyl)-, (6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401099000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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